molecular formula C24H23N3O3S2 B3412559 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide CAS No. 933026-05-2

2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B3412559
CAS No.: 933026-05-2
M. Wt: 465.6 g/mol
InChI Key: YRBLROWPIJVBQP-UHFFFAOYSA-N
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Description

This compound is a sulfanylacetamide derivative featuring a benzothiadiazine dioxide core substituted with a benzyl group at the 4-position and an N-(3,5-dimethylphenyl)acetamide moiety via a thioether linkage. The benzothiadiazine dioxide scaffold is notable for its electron-deficient aromatic system, which enhances intermolecular interactions such as hydrogen bonding and π-π stacking. Synthesis typically involves coupling a benzothiadiazine thiol intermediate with an activated acetamide derivative using carbodiimide-based reagents, as inferred from analogous procedures in and .

Properties

IUPAC Name

2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-17-12-18(2)14-20(13-17)25-23(28)16-31-24-26-32(29,30)22-11-7-6-10-21(22)27(24)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBLROWPIJVBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with KATP channels and AMPA receptors, modulating their activity. The nature of these interactions involves binding to specific sites on the enzymes or receptors, leading to either inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways and cell cycle regulation. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific sites on KATP channels, leading to their activation, which in turn affects cellular ion balance and signaling pathways. Additionally, it can inhibit certain enzymes, thereby modulating metabolic flux and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, toxic or adverse effects may be observed. Threshold effects have been noted, where a specific dosage is required to achieve the desired therapeutic outcome. Toxic effects at high doses include cellular toxicity and disruption of normal cellular functions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its efficacy, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is necessary for the compound to interact with its target biomolecules and exert its biochemical effects.

Biological Activity

The compound 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a member of the benzothiadiazine derivative family. These compounds are recognized for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties. This article provides a detailed examination of the biological activity associated with this particular compound.

Chemical Structure and Properties

The structure of the compound includes:

  • Benzothiadiazine Ring : A key feature contributing to its biological activity.
  • Benzyl Group : Enhances lipophilicity and biological interactions.
  • Sulfanyl Group : Potentially involved in redox reactions.
  • Acetamide Moiety : May influence binding affinities to biological targets.

Antimicrobial Properties

Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

CompoundActivityIC50 (µM)
Compound ABacterial10.5
Compound BFungal8.2
This compound TBDTBD

Antiviral Activity

The antiviral potential of benzothiadiazine derivatives has also been explored. Preliminary data suggest that these compounds may inhibit viral replication by targeting viral enzymes or cellular receptors.

Anticancer Effects

Studies have shown that benzothiadiazine derivatives possess anticancer properties. For instance, they have been found to induce apoptosis in cancer cell lines through various mechanisms such as:

  • Inhibition of cell proliferation
  • Induction of oxidative stress

A notable study reported that certain derivatives had IC50 values ranging from 0.11 µM to 10.42 µM against specific cancer cell lines .

Study 1: Antimicrobial Efficacy

In a comparative study involving various benzothiadiazine derivatives, the compound exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), indicating that modifications in the benzothiadiazine ring could enhance efficacy.

Study 2: Anticancer Mechanism

A recent investigation into the anticancer mechanisms revealed that the compound induced apoptosis in human cancer cell lines through caspase activation and mitochondrial pathway modulation. The results suggested potential applications in targeted cancer therapies.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Dihedral Angles (°) Hydrogen Bonding Patterns
Target Compound Benzothiadiazine dioxide 4-Benzyl, N-(3,5-dimethylphenyl)acetamide Not reported Likely N–H⋯O (amide to sulfone)
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl + pyrazolone 3,4-Dichloro, pyrazolone 54.8–77.5 N–H⋯O dimers (R²²(10) motifs)
N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide Phenylacetamide 4-Bromo, naphthyl Not reported C–H⋯π interactions
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives Thiazolidinedione Phenyl, methylidene Planar conformation O–H⋯O (intramolecular)

Key Observations :

  • Dihedral Angles : The dichlorophenylacetamide analogue () exhibits significant conformational flexibility, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°, influenced by steric repulsion . In contrast, the target compound’s benzothiadiazine core may enforce greater planarity due to its fused-ring system.
  • Hydrogen Bonding : Unlike the R²²(10) dimer motifs in dichlorophenylacetamide , the target compound’s sulfone and amide groups could form stronger N–H⋯O interactions, enhancing crystal packing efficiency.

Key Observations :

  • Carbodiimide coupling (e.g., EDCl) is a common strategy for acetamide derivatives, ensuring efficient amide bond formation .
  • Solvent choice (DMF vs. CH₂Cl₂) impacts reaction kinetics and purity; DMF may stabilize intermediates in the target compound’s synthesis .

Q & A

Q. What are the key synthetic steps and reagents required to prepare this compound?

The synthesis typically involves multi-step reactions starting with the benzothiadiazine core. Key steps include:

  • Core scaffold formation : Reaction of substituted sulfonamides with alkynyl or carbonyl precursors under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .
  • Functionalization : Introduction of the sulfanyl-acetamide moiety via nucleophilic substitution or thiol-ene reactions. Catalysts like palladium or copper may optimize cross-coupling steps .
  • Purification : Column chromatography or recrystallization to isolate the final product.

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and integration ratios .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., hydrazide analogs) .

Q. What are the primary biological targets or mechanisms explored for this compound?

Preliminary studies suggest activity against:

  • Antimicrobial targets : Disruption of bacterial cell wall synthesis (e.g., Staphylococcus aureus) .
  • Anticancer pathways : Induction of apoptosis in cancer cell lines (e.g., MCF-7) via caspase-3 activation .
  • Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in acute inflammation models .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance yield and selectivity?

  • Design of Experiments (DoE) : Use statistical methods (e.g., factorial design) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, reflux time in ethanol was critical for minimizing side products in thiadiazine derivatives .
  • Computational guidance : Quantum chemical calculations predict transition states, reducing trial-and-error in optimizing reaction pathways (e.g., ICReDD’s integrated computational-experimental workflows) .

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

  • Substituent effects :
Substituent PositionBiological ImpactExample
Benzyl group (R₁)Enhances lipophilicity, improving blood-brain barrier penetration
3,5-Dimethylphenyl (R₂)Increases steric bulk, reducing off-target binding
Trifluoromethoxy (R₃)Boosts metabolic stability via electron-withdrawing effects
  • SAR studies : Compare IC₅₀ values across analogs to identify critical pharmacophores. For instance, replacing benzyl with ethyl groups reduced antimicrobial potency by 60% .

Q. How can contradictory data in biological assays be resolved?

  • Mechanistic validation : Use orthogonal assays (e.g., Western blotting for apoptosis markers alongside cytotoxicity assays) to confirm target engagement .
  • Dose-response profiling : Identify non-monotonic responses; e.g., anti-inflammatory activity may peak at mid-range concentrations due to off-target effects at higher doses .
  • Batch variability checks : Ensure compound purity via HPLC and control for solvent artifacts (e.g., DMSO interference in cell-based assays) .

Q. What computational strategies support the design of novel derivatives with improved pharmacokinetics?

  • Molecular docking : Predict binding affinities to targets like COX-2 or bacterial enzymes using AutoDock Vina .
  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions. For example, logP >3 may indicate high tissue retention but poor renal clearance .

Methodological Resources

  • Synthetic protocols : Refer to PubChem’s detailed reaction databases for benzothiadiazine analogs .
  • Data analysis : Utilize R or Python for DoE statistical modeling .
  • Structural validation : Access CCDC deposition codes (e.g., 2032776) for crystallographic data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide

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